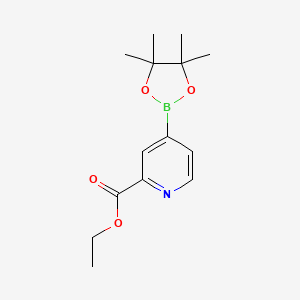
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
カタログ番号 B1339592
CAS番号:
741709-56-8
分子量: 277.13 g/mol
InChIキー: LYZOEGBEOXFVGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a chemical compound with the molecular formula C15H21BO4 . It is commonly used in the field of medicine and as a chemical intermediate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 324.3 . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
- Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome is the formation of pinacol benzyl boronate, although the yield and efficiency can vary depending on the specific conditions and substrates used .
- Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : The process involves the use of transition metal catalysts .
- Results : The outcome is the formation of boron-containing organic compounds, although the yield and efficiency can vary depending on the specific conditions and substrates used .
Borylation of Alkylbenzenes
Hydroboration of Alkynes and Alkenes
- Application : This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Method : The process involves the use of a palladium catalyst and a base .
- Results : The outcome is the formation of biaryl compounds, although the yield and efficiency can vary depending on the specific conditions and substrates used .
- Application : This compound can be used as a reagent for transesterification reactions .
- Method : The process involves the exchange of the alkoxy group of an ester by another alcohol .
- Results : The outcome is the formation of a new ester, although the yield and efficiency can vary depending on the specific conditions and substrates used .
Suzuki-Miyaura Cross-Coupling Reactions
Transesterification Reactions
- Application : This compound can be used as a reagent for the preparation of aminothiazoles, which are potential γ-secretase modulators .
- Method : The specific method and experimental procedures would depend on the particular synthesis route chosen .
- Results : The outcome is the formation of aminothiazoles, although the yield and efficiency can vary depending on the specific conditions and substrates used .
- Application : This compound can be used as a reagent for the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method : The specific method and experimental procedures would depend on the particular synthesis route chosen .
- Results : The outcome is the formation of amino-pyrido-indol-carboxamides, although the yield and efficiency can vary depending on the specific conditions and substrates used .
Preparation of Aminothiazoles as γ-secretase modulators
Preparation of Amino-pyrido-indol-carboxamides as potential JAK2 inhibitors
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-6-18-12(17)11-9-10(7-8-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOEGBEOXFVGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472423 |
Source


|
| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate | |
CAS RN |
741709-56-8 |
Source


|
| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-Fluorobenzoyl)-beta-alanine
440341-60-6
3-(Trimethylsilyl)prop-2-yn-1-amine
70052-55-0
(R)-3-Benzyloxypyrrolidine hydrochloride
927819-90-7
5-Aminoisoquinolin-1(2H)-one hydrochloride
93117-07-8

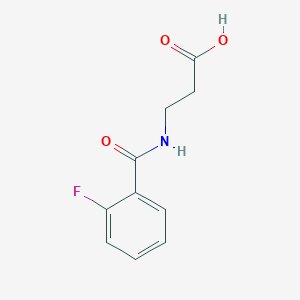
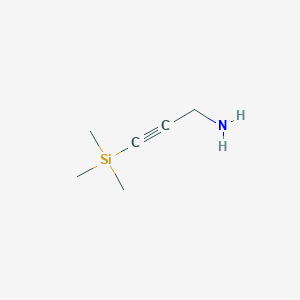
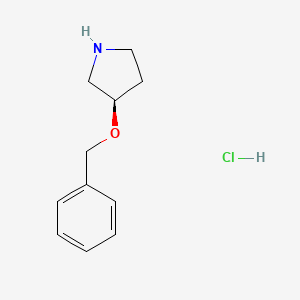

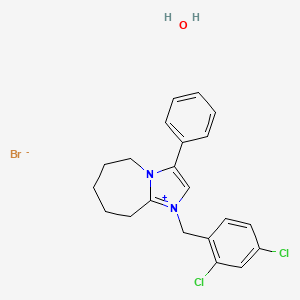
![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)
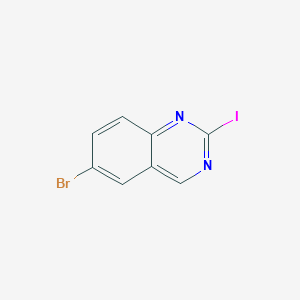





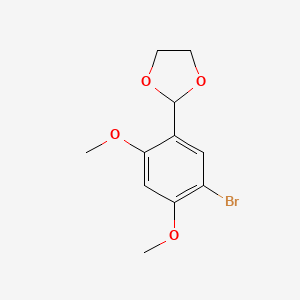
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)